Cas no 2091640-15-0 (1,3-Dioxolane, 2-(2-bromo-6-methylphenyl)-2-methyl-)

1,3-Dioxolane, 2-(2-bromo-6-methylphenyl)-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dioxolane, 2-(2-bromo-6-methylphenyl)-2-methyl-
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- Inchi: 1S/C11H13BrO2/c1-8-4-3-5-9(12)10(8)11(2)13-6-7-14-11/h3-5H,6-7H2,1-2H3
- InChI Key: DBNNMFSHDYWXKS-UHFFFAOYSA-N
- SMILES: O1CCOC1(C1=C(C)C=CC=C1Br)C
1,3-Dioxolane, 2-(2-bromo-6-methylphenyl)-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366621-1.0g |
2-(2-bromo-6-methylphenyl)-2-methyl-1,3-dioxolane |
2091640-15-0 | 1.0g |
$0.0 | 2023-03-02 |
1,3-Dioxolane, 2-(2-bromo-6-methylphenyl)-2-methyl- Related Literature
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
Additional information on 1,3-Dioxolane, 2-(2-bromo-6-methylphenyl)-2-methyl-
Professional Introduction to 1,3-Dioxolane, 2-(2-bromo-6-methylphenyl)-2-methyl- (CAS No. 2091640-15-0)
1,3-Dioxolane, 2-(2-bromo-6-methylphenyl)-2-methyl- is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2091640-15-0, is a derivative of dioxolane with a unique structural configuration that makes it particularly useful in various synthetic applications. The presence of both bromine and methyl substituents on the phenyl ring introduces a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The< strong>dioxolane moiety is a key structural feature of this compound, contributing to its stability and versatility in chemical reactions. Dioxolanes are known for their ability to act as protecting groups and are often employed in organic synthesis due to their stability under a wide range of conditions. The addition of bromine and methyl groups further enhances its utility, providing reactive sites for further functionalization.
In recent years, there has been a growing interest in the development of novel compounds for pharmaceutical applications. The< strong>2-(2-bromo-6-methylphenyl)-2-methyl substituents on the dioxolane ring make this compound an attractive candidate for the synthesis of bioactive molecules. Researchers have been exploring its potential as a building block for more complex drug candidates, leveraging its reactivity to introduce additional functional groups that can modulate biological activity.
One of the most promising areas of research involving this compound is in the development of small molecule inhibitors. The bromine substituent, in particular, offers a site for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are widely used in the synthesis of heterocyclic compounds. These reactions can be utilized to attach various pharmacophores, thereby creating molecules with potential therapeutic effects.
The< strong>methyl group on the dioxolane ring also plays a crucial role in determining the chemical behavior of this compound. It can serve as a point of attachment for other functional groups and can influence the electronic properties of the molecule. This makes it particularly useful in designing molecules with specific interactions with biological targets.
Recent studies have demonstrated the utility of this compound in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes and are often targeted by therapeutic agents. The ability to modify the< strong>1,3-dioxolane core with various substituents allows for the creation of molecules that can selectively inhibit specific kinases, potentially leading to new treatments for diseases such as cancer.
In addition to its applications in drug discovery, this compound has also shown promise in materials science. The unique structural features of< strong>1,3-Dioxolane, 2-(2-bromo-6-methylphenyl)-2-methyl- make it suitable for use as a monomer or intermediate in the synthesis of polymers and other advanced materials. Researchers are exploring its potential as a building block for high-performance polymers that exhibit enhanced thermal stability and mechanical strength.
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The introduction of bromine and methyl groups requires careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both academic research and industrial applications.
The< strong>CAS No. 2091640-15-0 provides a unique identifier for this compound, ensuring accurate tracking and documentation throughout its lifecycle. This is particularly important in pharmaceutical research, where precise identification and characterization of compounds are essential for regulatory compliance and intellectual property protection.
In conclusion, 1,3-Dioxolane, 2-(2-bromo-6-methylphenyl)-2-methyl- is a versatile and highly reactive organic compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features make it an invaluable tool for synthetic chemists working on the development of new drugs and advanced materials. As research continues to uncover new uses for this compound, its importance is likely to grow further.
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